molecular formula C13H16N4O2 B8706214 5-Nitro-2-(2-(pyrrolidin-1-yl)ethyl)-2H-indazole CAS No. 690265-59-9

5-Nitro-2-(2-(pyrrolidin-1-yl)ethyl)-2H-indazole

Cat. No.: B8706214
CAS No.: 690265-59-9
M. Wt: 260.29 g/mol
InChI Key: ZLYVUOYEYHIBDD-UHFFFAOYSA-N
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Description

5-Nitro-2-(2-(pyrrolidin-1-yl)ethyl)-2H-indazole is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

690265-59-9

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

5-nitro-2-(2-pyrrolidin-1-ylethyl)indazole

InChI

InChI=1S/C13H16N4O2/c18-17(19)12-3-4-13-11(9-12)10-16(14-13)8-7-15-5-1-2-6-15/h3-4,9-10H,1-2,5-8H2

InChI Key

ZLYVUOYEYHIBDD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2C=C3C=C(C=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10.5 g (62.0 mmol) 1-(2-chloroethyl)-pyrrolidine hydrochloride and 12.9 g (93.0 mmol) K2CO3 are added successively to a solution of 5.00 g (31.0 mmol) 5-nitroindazole in 100 mL acetonitrile. The reaction solution is stirred for 2 h at RT and refluxed for a further 5 h. After the solution has cooled the insoluble salts are filtered off and the solvent is eliminated i.vac. The residue is taken up in EtOAc and water. The organic phase is dried over MgSO4 and the solvent is eliminated i.vac. A 4:1 mixture of 5-nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-indazole and 5-nitro-2-(2-pyrrolidin-1-yl-ethyl)-2H-indazole is obtained. The purification is carried out by column chromatography on Alox (PE/EtOAc 3:2).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-Nitroindazole (1.00 g, 6.13 mmol) was dissolved in 20 mL of N,N-dimethylformamide and potassium carbonate (2.50 g, 18.1 mmol) was stirred for 30 minutes after which 1-(2-chloro-ethyl)-pyrrolidine hydrochloride (1.56 g 9.17 mmol) was added. The mixture was heated to 60° C. for 6 hours, cooled to room temperature. The mixture was filtered through a plug of silica gel and rinsed with triethylamine/ethyl acetate (1/4) and the filtrate concentrated in vacuo. The residue was purified by flash chromatography (silica gel, triethylamine/ethyl acetate 1/30). 1H NMR (300 MHz, DMSO-d6) ppm 1.64 (m, 4H), 2.48 (m, 4H), 2.99 (t, 2H, J=6.44), 4.62 (t, 2H, J=6.44), 7.78 (m, 1H), 8.00 (m, 1H), 8.83(m, 1H), 8.88 (m, 1H); MS (DCI/NH3) m/z 261 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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